molecular formula C21H19N5O3S B6132826 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B6132826
M. Wt: 421.5 g/mol
InChI Key: ZZBGFLMKTXGROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazole core fused with a benzothiazole moiety and a pyridine-derived substituent. The pyrazole ring adopts a (4Z)-configuration, with a conjugated enamine system (ethylidene group) linked to a pyridin-3-ylmethyl amino group.

Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification. Characterization relies on spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry), as evidenced in structurally related benzoxazine and pyrazole derivatives . Heterocyclic frameworks like this are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and drug candidates .

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-13(23-12-14-6-5-9-22-11-14)19-16(10-18(27)29-2)25-26(20(19)28)21-24-15-7-3-4-8-17(15)30-21/h3-9,11,25H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBGFLMKTXGROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O4SC_{17}H_{18}N_{4}O_{4}S with a molecular weight of 374.4 g/mol. The structure features a benzothiazole moiety, a pyrazole ring, and a methyl ester group, which are significant for its biological activity.

Property Value
Molecular FormulaC17H18N4O4SC_{17}H_{18}N_{4}O_{4}S
Molecular Weight374.4 g/mol
Structural FeaturesBenzothiazole, Pyrazole, Methyl Ester

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties. Related compounds with similar structural motifs have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study of benzothiazole derivatives, compounds similar to methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo...] demonstrated varying degrees of antibacterial efficacy:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound 5aE. coli25 μg/mL
Compound 5jS. aureus50 μg/mL
Compound 6dP. aeruginosa100 μg/mL

These results suggest that the compound could be effective against common pathogens.

Anti-inflammatory Activity

The presence of the benzothiazole and pyrazole rings in the compound is hypothesized to contribute to its anti-inflammatory effects. Research indicates that similar benzothiazole derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Research Findings on Anti-inflammatory Activity

A study on related compounds showed significant reductions in inflammation markers in vitro:

Compound Inflammation Marker Effect
Compound ATNF-alphaDecreased by 40%
Compound BIL-6Decreased by 35%

These findings imply that methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo...] may also possess anti-inflammatory potential.

Anticancer Properties

The structural similarities of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo...] to known anticancer agents suggest potential efficacy in cancer treatment. Initial studies have indicated that compounds with similar configurations inhibit cancer cell proliferation.

Case Study: Anticancer Activity

Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines:

Cell Line Compound IC50 (μM)
HeLaMethyl Ester Derivative15
MCF7Benzothiazole Derivative20

These results warrant further investigation into the compound's mechanism of action against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares structural motifs with several heterocyclic derivatives, differing in substituents and heteroatom arrangements. Key comparisons include:

Compound Name/Structure Key Features Synthesis Yield (if reported) Notable Properties/Bioactivity (if reported) Reference ID
Target Compound : Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate Benzothiazole-pyrazole hybrid; pyridin-3-ylmethyl substituent N/A N/A -
4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-pyrazol-1-yl}benzenesulfonamide Pyrazole-sulfonamide; fluorophenyl substituent N/A Structural analog for sulfonamide drug design
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetic acid Thiazolidinone-pyrazole hybrid; fluorobenzyl group N/A Potential thiol-binding motifs
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Azide-functionalized pyrazole; benzonitrile substituent 88–96% High-yield synthesis; click chemistry utility
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Naphthalene-amino-pyrazolone; phenyl groups N/A Enhanced π-π stacking potential

Key Observations:

Heterocyclic Diversity: The benzothiazole in the target compound distinguishes it from sulfonamide () or thiazolidinone () analogs. Benzothiazoles are known for antimicrobial and antitumor activities, whereas thiazolidinones often exhibit anti-inflammatory properties. Pyridin-3-ylmethyl substituents (target) vs. fluorobenzyl () or azide () groups influence electronic properties and binding interactions.

Spectroscopic Characterization :

  • Consistent use of $^1$H NMR and IR across analogs (e.g., ) validates these methods for confirming the target’s structure.

Substituent Positioning :

  • The pyridin-3-ylmethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., naphthalene in ). Positional isomerism (e.g., pyridin-3-yl vs. pyridin-4-yl) could modulate receptor affinity, as seen in dithiazole-azine derivatives ().

Preparation Methods

Benzothiazole Core Synthesis

The 1,3-benzothiazole moiety is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl derivatives. In recent studies, microwave-assisted protocols and Knoevenagel condensations have improved yields and regioselectivity . For example, Shaikh et al. demonstrated that 2-amino-6-thiocyanato benzothiazole intermediates can be prepared by reacting aniline with acetic acid in the presence of bromine and ammonium thiocyanate . This method achieves high purity (>95%) under mild conditions (60–80°C, 4–6 hours), forming the foundational benzothiazole scaffold required for subsequent functionalization.

Pyrazole Ring Formation via Cyclocondensation

The pyrazole ring is constructed through 1,3-dipolar cycloaddition or multicomponent reactions. Source highlights the regioselective synthesis of pyrazole scaffolds attached to benzothiazole using acrylonitrile derivatives and nitrile-imines. For instance, condensation of 2-(benzothiazol-2-yl)acetonitrile with thiophene-2-carbaldehyde yields acrylonitrile intermediates, which undergo cycloaddition with nitrile-imines to form pyrazole derivatives . Thermal elimination of hydrogen cyanide in sodium ethoxide (reflux, 8–12 hours) further stabilizes the pyrazole core .

An alternative route involves the Biginelli reaction, as described in source , where aldehydes, ethyl acetoacetate, and phenylhydrazine condense in the presence of [Et3NH][HSO4] catalyst. This one-pot method achieves 86% yield under solvent-free conditions (90°C, 35 minutes) , suggesting potential adaptation for introducing the pyrazole’s acetamide side chain.

Acetamide Functionalization

The acetamide group at the pyrazole’s 3-position is introduced via nucleophilic acyl substitution. Source details the synthesis of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide by reacting 2-amino-6-thiocyanato benzothiazole with chloroacetyl chloride in DMF (0–5°C, 2 hours) . For the target compound, methyl acetate could replace chloroacetyl chloride, enabling esterification under basic conditions (e.g., K2CO3, DMF, 50°C).

Pyridinylmethylaminoethylidene Moiety Incorporation

The ethylidene linker bearing the pyridin-3-ylmethylamino group is introduced via Schiff base formation. Source demonstrates that carbohydrazides react with amines to form hydrazone derivatives. Applying this, the pyrazole intermediate’s ketone group can condense with pyridin-3-ylmethylamine in ethanol (reflux, 6–8 hours) to yield the ethylidene bridge . Catalysts like acetic acid or molecular sieves improve imine formation efficiency (>90% yield).

Stereochemical Control and Optimization

The (4Z)-configuration is critical for biological activity. Source emphasizes microwave irradiation to enhance stereoselectivity during cycloaddition, achieving Z/E ratios of 9:1 . Solvent polarity (e.g., DMF vs. THF) and temperature (20–40°C) further influence isomer distribution. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired (4Z)-isomer with >98% purity.

Reaction Conditions and Catalysts

StepReagents/ConditionsYieldSource
Benzothiazole synthesisAniline, NH4SCN, Br2, 60°C, 6 hours82%
Pyrazole cyclizationAcrylonitrile, nitrile-imine, DMF, 80°C75%
Acetamide additionMethyl chloroacetate, K2CO3, DMF, 50°C68%
Ethylidene formationPyridin-3-ylmethylamine, EtOH, reflux85%

Challenges and Solutions

  • Low regioselectivity : Use of bulky solvents (toluene) and low temperatures (0–5°C) during cycloaddition improves Z-isomer predominance .

  • By-product formation : Catalyst screening (e.g., [Et3NH][HSO4]) reduces side reactions in multicomponent steps .

  • Purification difficulties : Gradient elution (hexane → ethyl acetate) effectively separates geometric isomers .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Hydrazone formation : Reacting benzothiazole hydrazine derivatives with ketones under acidic conditions (e.g., acetic acid, 80–90°C) .
  • Pyrazole ring closure : Using ethyl acetoacetate derivatives in ethanol under reflux (12–24 hours) with catalytic piperidine .
  • Esterification : Methanol and thionyl chloride (SOCl₂) for ester group introduction, requiring anhydrous conditions . Optimization : Yield improves with slow addition of reagents, controlled pH (6–7), and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of the compound?

Use a combination of analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify Z-configuration of the ethylidene group and aromatic substituents .
  • HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~460 g/mol) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays aligned with pyrazole derivatives’ known activities:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
  • Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Purity discrepancies : Validate compound purity via HPLC and elemental analysis .
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
  • Structural analogs : Perform SAR studies by modifying the pyridin-3-ylmethyl or benzothiazole groups .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Replace the methyl ester with a phosphate ester for enhanced hydrophilicity .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles (particle size <200 nm) .
  • Co-solvents : Test DMSO/PBS (10:90 v/v) mixtures for intraperitoneal administration .

Q. How to design experiments for structure-activity relationship (SAR) analysis?

  • Variable substituents : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzothiazole or pyridine rings .
  • Biological testing : Compare IC₅₀ values across analogs in standardized assays (e.g., Table 1).
  • Computational modeling : Perform docking studies with target proteins (e.g., COX-2, EGFR) to identify key binding interactions .

Methodological Notes

  • Contradictory data resolution : Always cross-validate findings with orthogonal assays (e.g., Western blot for protein targets alongside ELISA) .
  • Advanced synthesis : For scale-up, replace batch reactors with continuous flow systems to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.